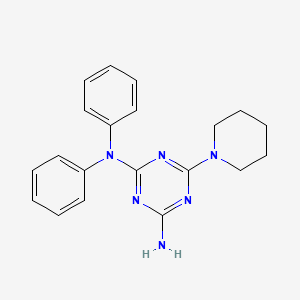

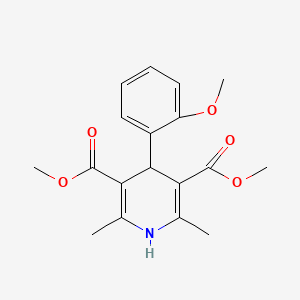

![molecular formula C26H23N3O6 B5597744 2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)

2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on complex acetamide derivatives often explores their synthesis, structure, and potential applications in fields such as pharmacology, materials science, and organic chemistry. These compounds can exhibit a wide range of biological activities and physicochemical properties, motivating detailed studies on their synthesis and functional characterization.

Synthesis Analysis

The synthesis of similar acetamide derivatives typically involves multi-step processes, starting from basic building blocks to achieve the desired molecular complexity. For example, the synthesis of novel 2-methoxyphenoxy-Nsubstituted acetamide derivatives was accomplished using conventional, mild reaction conditions, yielding significant hypoglycemic activity in animal models (Nikaljea, Choudharia, & Une, 2012).

Molecular Structure Analysis

Detailed structural analysis, often through X-ray crystallography and spectroscopic methods, is crucial for understanding the configuration and conformation of acetamide derivatives. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have revealed insights into the linearly extended conformation of the 2-acetylaminoacetamide moiety, contributing to their potential as anticonvulsant agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

The reactivity of acetamide derivatives with various reagents can lead to a wide range of chemical transformations, useful in synthesizing new compounds with desired properties. For example, the interaction between N-acetylcysteine and 4-ethoxyaniline metabolites during peroxidase reactions produces several products, demonstrating the complex reactivity of these molecules (Lindqvist, Kenne, & Lindeke, 1991).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. Investigations into compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provide valuable data on these aspects through methods like X-ray diffraction analysis (Analytical Sciences, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to the application of acetamide derivatives. Studies such as those on the synthesis and antifungal bioactivity of methyl 2-methoxyimino derivatives highlight the potential of these compounds in developing new therapeutic agents (Li & Yang, 2009).

Scientific Research Applications

Green Synthesis Approaches

One study highlights the environmentally friendly synthesis of potential analgesic and antipyretic compounds, involving derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. These compounds were developed through green chemistry approaches, offering a sustainable pathway for drug discovery (Reddy et al., 2014).

Comparative Metabolism Studies

Another area of research is the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential health impacts of related compounds (Coleman et al., 2000).

Protein Tyrosine Phosphatase 1B Inhibitors

Research into the synthesis of protein tyrosine phosphatase 1B inhibitors involves the evaluation of acetamide derivatives for their inhibitory activity. These studies are crucial for developing new treatments for diabetes and obesity (Saxena et al., 2009).

Hypoglycemic Activity Evaluation

The synthesis and evaluation of novel acetamide derivatives for their hypoglycemic activity in animal models demonstrate the potential therapeutic applications of such compounds in treating diabetes (Nikaljea et al., 2012).

Chemoselective Acetylation for Drug Synthesis

Studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase showcase the utility of these compounds in synthesizing intermediates for antimalarial drugs, emphasizing the significance of selective enzymatic reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O6/c1-3-34-23-14-17(15-27-29-25(31)18-8-4-5-9-19(18)26(29)32)12-13-22(23)35-16-24(30)28-20-10-6-7-11-21(20)33-2/h4-15H,3,16H2,1-2H3,(H,28,30)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAXVXBNJZZZMT-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)

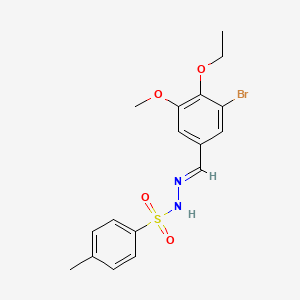

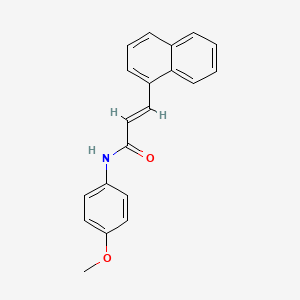

![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)

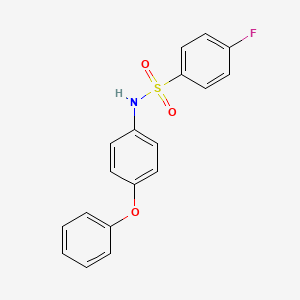

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)

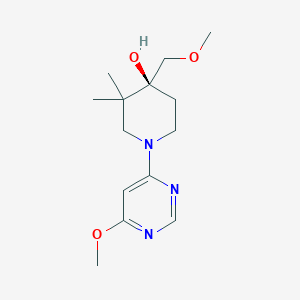

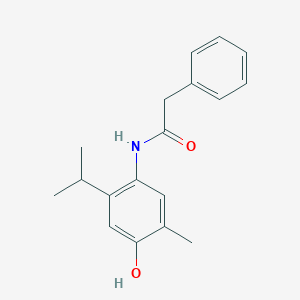

![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)